1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-12-14(13(2)22-16-12)23(20,21)19-10-7-17(8-11-19)6-9-18-5-3-4-15-18/h3-5H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNNRQHSMRTIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antagonism of Cannabinoid Receptors
Research indicates that compounds with structural similarities to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine may act as antagonists at the cannabinoid receptor type 1 (CB1). This interaction suggests potential applications in managing obesity and metabolic disorders by modulating appetite and energy metabolism .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The compound may also inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. Studies have shown that similar compounds exhibit high binding affinity to FAAH, leading to increased levels of endocannabinoids which can have analgesic and anti-anxiety effects .
Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound can influence neurotransmitter systems in the brain. This property indicates potential applications in treating anxiety disorders and mood disorders .
Case Study 1: FAAH Inhibition
A study highlighted the development of PET ligands targeting FAAH with a high binding affinity (IC50: 6.1 nM). The findings suggest that similar isoxazole derivatives can effectively inhibit FAAH, potentially leading to therapeutic benefits in pain management and anxiety disorders.
Case Study 2: CB1 Antagonism
In patents related to diaryl ureas as CB1 antagonists, compounds structurally related to the target compound were shown to modulate appetite and metabolic processes. This suggests that the compound may have therapeutic effects in obesity management through its action on the endocannabinoid system.
The biological activity of this compound includes:
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| CB1 Antagonism | Modulates appetite | Obesity treatment |
| FAAH Inhibition | Increases endocannabinoids | Pain management, anxiety relief |
| Neurotransmitter modulation | Affects serotonin/dopamine pathways | Treatment for mood disorders |
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 2 (4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine)
- Structure : Combines a cytisine alkaloid with a sulfonated 3,5-dimethylisoxazole group.
- Synthesis : Produced via sulfochlorination of 3,5-dimethylisoxazole followed by reaction with cytisine in pyridine .
- Key Differences: Unlike the target compound, cytisine’s rigid tricyclic structure replaces the flexible piperazine-pyrazole chain. This structural rigidity may limit its applicability in non-alkaloid-targeted pathways .
BG13966 (1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine)
- Structure : Shares the sulfonyl-isoxazole-piperazine core but substitutes the pyrazole-ethyl group with a thiazole-methoxyphenyl moiety.
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Structure : Lacks the isoxazole group, relying solely on a pyrazole-sulfonyl-piperazine framework.
- Functional Impact : Absence of the isoxazole’s electron-donating methyl groups reduces sulfonamide reactivity, likely diminishing its efficacy in redox-sensitive biological pathways .
Hemorrhological Activity
- Target Compound vs. Pentoxifylline : The target compound’s structural analog, compound 2, demonstrated comparable efficacy to pentoxifylline in reducing blood viscosity in vitro, achieving a 35% reduction at 10 μM concentration (Table 6, ). This suggests the sulfonyl-isoxazole-piperazine scaffold is critical for modulating hemorheological properties.
- BG13966: No direct hemorheological data are available, but its thiazole-methoxyphenyl substituent may redirect activity toward anti-inflammatory or kinase-inhibitory pathways .
Enzyme Inhibition
- 4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide : This hydroxamic acid derivative () likely targets metalloenzymes (e.g., HDACs), highlighting how piperazine sulfonamides can be tailored for diverse enzymatic applications .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Sulfonyl-Isoxazole Synergy : The 3,5-dimethylisoxazole group enhances sulfonamide reactivity via electron-donating methyl groups, improving binding to targets like carbonic anhydrase .
Piperazine Flexibility : Substitutions on the piperazine ring (e.g., pyrazole-ethyl vs. thiazole-methoxyphenyl) dictate target selectivity. Pyrazole-ethyl chains favor blood viscosity modulation, while bulkier groups may shift activity toward kinase inhibition .
Biological Trade-offs : Compounds lacking the isoxazole core (e.g., ) show reduced efficacy in hemorheological models, underscoring the importance of heterocyclic synergy .
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, with a focus on its cytotoxicity, antibacterial properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 319.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 866154-84-9 |
Cytotoxic Effects
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic activity against various cancer cell lines. For example, a related compound was tested in the C6 glioma cell line and showed an IC50 value of 5.13 µM, which was more effective than the standard drug 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved apoptosis and cell cycle arrest at different phases (G0/G1, S, G2/M), indicating a potential for therapeutic applications in oncology.
Antibacterial Activity
The compound's antibacterial properties have also been explored. It was found to inhibit the growth of several Gram-positive and Gram-negative bacteria. In particular, compounds related to this structure showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The mode of action appears to involve disruption of bacterial DNA synthesis and cellular integrity.
Hemorheological Activity
Another significant finding is the hemorheological activity exhibited by derivatives of this compound. Hemorheology pertains to the flow properties of blood and its components; compounds derived from the oxazole sulfonamide framework have been reported to improve blood flow characteristics comparable to established angioprotective agents like pentoxifylline .
Case Study 1: Cytotoxicity in Glioma Cells
A study focused on the synthesis of new oxime ether derivatives related to this compound highlighted their cytotoxic effects on glioma cells. The findings indicated that these compounds could induce apoptosis effectively while sparing healthy cells .
Case Study 2: Antibacterial Testing
In another investigation, various derivatives were synthesized and tested against common bacterial strains using the agar disc diffusion method. The results confirmed that most derivatives displayed significant antibacterial activity, particularly against E. coli and S. aureus, with some exhibiting MIC values as low as 0.5 mM .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with normal cell cycle progression.
- DNA Disruption : Inhibition of bacterial DNA synthesis leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
